molecular formula C11H14O3 B13182289 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol

Cat. No.: B13182289
M. Wt: 194.23 g/mol
InChI Key: FFVIZPCTFBYQHF-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is an organic compound with the molecular formula C11H14O3 It belongs to the class of benzodioxins, which are characterized by a dioxin ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. For instance, the reaction of 2,6,7-trimethylphenol with ethylene glycol in the presence of an acid catalyst can yield the desired benzodioxin compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to its specific trimethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its stability and interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3,6,7-trimethyl-2H-1,4-benzodioxin-3-ol

InChI

InChI=1S/C11H14O3/c1-7-4-9-10(5-8(7)2)14-11(3,12)6-13-9/h4-5,12H,6H2,1-3H3

InChI Key

FFVIZPCTFBYQHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(CO2)(C)O

Origin of Product

United States

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